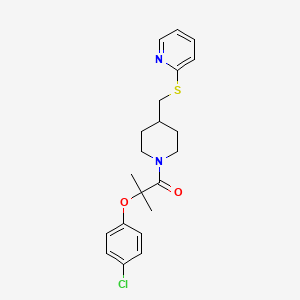

![molecular formula C18H12Cl2N6O B2975854 3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-72-9](/img/structure/B2975854.png)

3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

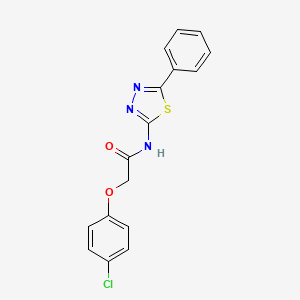

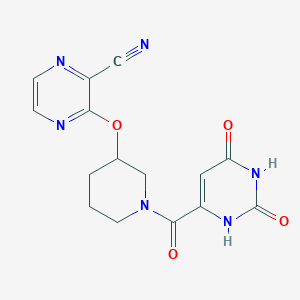

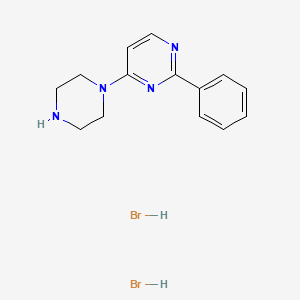

The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide detailed information about the compound’s structure, including its conformation and the nature of its bonds .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions and cyclization . The specific reactions would depend on the functional groups present in the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, melting point, boiling point, and refractive index can be determined experimentally .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have synthesized and evaluated pyrazolopyrimidine derivatives for their potential anticancer properties. For instance, novel pyrazolopyrimidines have been assessed for cytotoxic activities against different cancer cell lines, such as HCT-116 and MCF-7, showing promising anticancer potentials (Rahmouni et al., 2016). Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antiproliferative and proapoptotic effects on A431 and 8701-BC cells, potentially through the inhibition of c-Src phosphorylation, an important pathway in cancer progression (Carraro et al., 2006).

Antimicrobial Activity

Research into pyrazolopyrimidine derivatives has also explored their potential as antimicrobial agents. Novel compounds have been designed and synthesized, showing efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. These findings suggest the utility of pyrazolopyrimidine derivatives in developing new antimicrobial therapies, particularly against resistant strains (Ali et al., 2003).

Anti-inflammatory Properties

Pyrazolopyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting COX-2 selective inhibition. This activity suggests their potential use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs (Raffa et al., 2009).

Antiviral and Antitumor Activities

Studies have also looked into the antiviral and antitumor activities of pyrazolopyrimidine nucleosides, revealing that certain derivatives exhibit significant in vitro activity against viruses and tumor cells. These findings highlight the potential of pyrazolopyrimidine derivatives in developing novel antiviral and anticancer therapies (Ugarkar et al., 1984).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antitubercular properties . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

The structure–activity relationships of similar compounds suggest that different aromatic, aryl and alkyl substitutions at certain positions of the compound can influence its antitubercular activity .

Biochemical Pathways

Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of certain enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Pharmacokinetics

It is noted that similar compounds with a clogp value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization , which could suggest favorable ADME properties.

Result of Action

Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis, suggesting that they may inhibit the growth of this bacterium .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N6O/c19-12-4-1-3-11(7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-6-2-5-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGMESPCJUQYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2975771.png)

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)

![2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2975780.png)

![(NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM](/img/structure/B2975786.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)

![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)